molecular formula C22H28O10 B12355172 Glycitein 7-O--glucoside

Glycitein 7-O--glucoside

Cat. No.: B12355172
M. Wt: 452.5 g/mol
InChI Key: BCUPCPIPOQJOFJ-VZWUZWFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and UV spectrophotometric analysis. These methods allow for the quantitative determination of isoflavones in soy products . The chromatographic separation is typically achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid .

Industrial Production Methods: In industrial settings, glycitin is extracted from soybeans during the processing of soy products. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Glycitin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glycitin by beta-glucosidases results in the formation of glycitein .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of glycitin is glycitein .

Properties

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-5,9,12,14-17,19-24,26-28H,6-8H2,1H3/t12?,14?,15?,16?,17-,19-,20+,21-,22-/m1/s1

InChI Key

BCUPCPIPOQJOFJ-VZWUZWFQSA-N

Isomeric SMILES

COC1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Canonical SMILES

COC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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